molecular formula C18H23N5O3 B2527593 1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine CAS No. 1235280-83-7

1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine

Cat. No.: B2527593
CAS No.: 1235280-83-7
M. Wt: 357.414
InChI Key: ZNNVZZRXKWDEBR-UHFFFAOYSA-N
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Description

1-[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine is a sophisticated chemical scaffold designed for drug discovery and medicinal chemistry research. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a moiety recognized for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups, potentially enhancing metabolic stability and improving the pharmacokinetic profile of lead compounds . This heterocycle is found in a range of biologically active molecules and has been associated with a wide spectrum of pharmacological activities in research settings, including anticancer, anti-inflammatory, antiviral, and antibacterial effects . The integration of a pyridine ring and a piperazine moiety, capped with an oxolane (tetrahydrofuran) carbonyl group, further enriches the molecular properties of this compound. This specific architecture is typical of ligands targeted at enzyme binding sites or cellular receptors, making it a valuable candidate for developing novel probes in pharmacological assays . Researchers can leverage this compound as a key intermediate or a reference standard in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and for the synthesis of more complex molecular libraries aimed at identifying new therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-2-16-20-17(21-26-16)13-5-6-15(19-12-13)22-7-9-23(10-8-22)18(24)14-4-3-11-25-14/h5-6,12,14H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNVZZRXKWDEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine typically involves multi-step reactions. The key steps include the formation of the 1,2,4-oxadiazole ring and the subsequent coupling with pyridine and piperazine derivatives. Common reagents used in these reactions include amidoximes, isatoic anhydrides, and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate oxadiazole and piperazine moieties. The characterization is performed using techniques such as Proton-NMR, Carbon-NMR, FTIR, and Mass Spectrometry to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar oxadiazole structures have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans. These findings suggest that the oxadiazole ring may play a crucial role in enhancing the biological activity of the compound .

Anticancer Potential

Research indicates that compounds containing piperazine and oxadiazole moieties exhibit promising anticancer activities. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interactions with specific molecular targets such as enzymes or receptors are critical for their anticancer efficacy .

Neuropharmacological Effects

The structural characteristics of this compound suggest potential applications in treating neurological disorders. The ability of similar piperazine derivatives to cross the blood-brain barrier opens avenues for neuroprotective effects and modulation of neurotransmitter systems. Studies have indicated that these compounds may influence serotonin receptors, which are pivotal in mood regulation and neuroprotection .

Study on Antimicrobial Efficacy

A comprehensive study synthesized several derivatives of oxadiazole-piperazine compounds and evaluated their antimicrobial properties. The results demonstrated that certain derivatives exhibited strong inhibition against both bacterial and fungal strains, emphasizing the potential utility of these compounds in developing new antimicrobial agents .

Investigation into Anticancer Mechanisms

Another study focused on the anticancer activities of piperazine derivatives. It was found that specific compounds led to significant reductions in cell viability in various cancer cell lines through mechanisms involving apoptosis. This underscores the therapeutic promise of this class of compounds in oncology .

Data Summary Table

Activity Type Observed Effect Reference
AntimicrobialInhibition of Staphylococcus aureus and E. coli
AntifungalActivity against Candida albicans
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperazine Substituents

Key Analogs :
Compound Name Piperazine Substituent Oxadiazole/Pyridine Substituent Molecular Weight (g/mol) Notes
Target Compound Oxolane-2-carbonyl 5-Ethyl-1,2,4-oxadiazole 420.42 Unique balance of lipophilicity (ethyl) and polarity (oxolane).
BG14801 4-[(1H-Imidazol-1-yl)methyl]benzoyl 5-Ethyl-1,2,4-oxadiazole 443.50 Aromatic benzoyl-imidazole group may enhance π-π stacking but reduce solubility compared to oxolane.
1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (34) Phenylsulfonyl 5-Trifluoromethylpyridine 387.38 Sulfonyl group increases electron-withdrawing effects, potentially improving metabolic stability but reducing membrane permeability.
8b (N-substituted acetamide derivative) 4-Chloro-3-(trifluoromethyl)benzoyl None 530.00 Higher molecular weight due to aromatic substituents; melting point 241–242°C.
Key Observations :
  • Oxolane vs. Aromatic Substituents : The oxolane-2-carbonyl group in the target compound likely improves aqueous solubility compared to aromatic benzoyl or sulfonyl groups (e.g., BG14801, compound 34) .
  • Ethyl-Oxadiazole vs. Methyl/Chloro : The 5-ethyl substitution on the oxadiazole (target) offers moderate lipophilicity compared to methyl (e.g., 5-methyl in ) or chloro (e.g., 4-chlorophenyl in ), balancing bioavailability and metabolic stability.

Oxadiazole Ring Modifications

Key Analogs :
Compound Name Oxadiazole Substituent Piperazine Substituent Molecular Weight (g/mol) Notes
Target Compound 5-Ethyl Oxolane-2-carbonyl 420.42 Ethyl group enhances lipophilicity without excessive steric bulk.
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine HCl 3-(4-Chlorophenyl) Piperazine (unsubstituted) 343.24 Chlorophenyl increases electron deficiency, potentially improving binding to aromatic receptors.
5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-2H-pyran-2-one 5-Methyl Pyran-2-one-functionalized piperazine 367.40 Methyl substitution reduces steric hindrance but may lower metabolic stability compared to ethyl.
Key Observations :
  • Ethyl vs. Methyl : Ethyl provides greater lipophilicity than methyl, which may enhance membrane permeability .
  • Chlorophenyl vs. Alkyl : Chlorophenyl-substituted oxadiazoles (e.g., ) are more electron-deficient, favoring interactions with electron-rich biological targets.

Physicochemical Properties

Melting Points and Solubility :
  • The target compound’s oxolane group likely reduces crystallinity compared to aromatic analogs like 8b (mp 241–242°C) , though experimental data are needed.
  • Sulfonyl-substituted piperazines (e.g., compound 34 ) may exhibit higher melting points due to stronger intermolecular interactions.

Biological Activity

The compound 1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N6O2C_{15}H_{16}N_6O_2, featuring multiple functional groups including an oxadiazole, pyridine, and piperazine moiety. The structural complexity is believed to contribute to its biological activity.

Structural Representation

Property Details
Molecular Formula C15H16N6O2
IUPAC Name This compound
SMILES CCc1noc(-c2cc(-n3ncc(C(NC)=O)c3C)ncc2)n1

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing pyridine and oxadiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

In a comparative study, the compound was tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhimurium

Inhibition zones were measured using the disk diffusion method, revealing effective antimicrobial properties comparable to standard antibiotics like ciprofloxacin .

The proposed mechanism of action involves:

  • Enzyme Inhibition : The oxadiazole and pyridine moieties may interact with specific enzymes or receptors critical for microbial survival.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows for penetration into microbial membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that introducing a pyridyl substituent significantly enhanced antimicrobial activity. The compound was tested against multiple strains with results indicating inhibition zones ranging from 10 mm to 22 mm, depending on the strain .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of similar compounds on human cell lines. Results indicated that while exhibiting antimicrobial properties, these compounds maintained low cytotoxicity levels, suggesting a favorable therapeutic index .

Summary of Findings

Activity Results Reference
Antimicrobial EfficacyIZs = 10 mm - 22 mm
CytotoxicityLow cytotoxicity in human cells

Q & A

Q. Key Optimization Factors :

  • Control reaction temperatures (e.g., reflux for cyclization steps).
  • Use chromatographic purification (e.g., silica gel column) to isolate intermediates .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Essential for confirming regiochemistry of the oxadiazole ring and substitution patterns on the piperazine and pyridine moieties. For example, oxadiazole protons resonate at δ 8.5–9.0 ppm in DMSO-d₆ .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Advanced: How can researchers optimize the yield of the 1,2,4-oxadiazole ring formation during synthesis?

Answer:

  • Reagent Ratios : Use a 1:1.2 molar ratio of hydrazide to CS₂ to drive cyclization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to alcohols .
  • Catalysis : Introduce catalytic iodine (I₂) to accelerate cyclization under milder conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields by 15–20% .

Validation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and isolate intermediates before proceeding to subsequent steps .

Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values) be analyzed across studies?

Answer:
Contradictions often arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. DU 145 in ), serum concentrations, or incubation times .
  • Compound Purity : Impurities >5% can skew results; validate purity via HPLC before testing .
  • Solubility : Use DMSO stocks at ≤0.1% v/v to avoid cytotoxicity artifacts .

Q. Methodological Mitigation :

  • Standardize assays using CLSI guidelines.
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Substituent Variation :
    • Replace the oxolane-2-carbonyl group with other acyl groups (e.g., acetyl, benzoyl) to assess hydrophobicity effects .
    • Modify the ethyl group on the oxadiazole to explore steric/electronic impacts .
  • Bioisosteric Replacement : Substitute the oxadiazole with 1,3,4-thiadiazole or triazole rings to evaluate heterocycle-specific interactions .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase enzymes .

Data Interpretation : Correlate IC₅₀ values with logP and polar surface area to identify bioavailability trends .

Basic: What stability considerations are critical for handling this compound under experimental conditions?

Answer:

  • pH Stability : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes under strongly acidic/basic conditions. Avoid aqueous solutions with pH <4 or >10 .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring .
  • Thermal Stability : Decomposes above 150°C; use low-heat evaporation (e.g., rotary evaporator at ≤40°C) .

Advanced: What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

Answer:

  • Rodent Models :
    • Pharmacokinetics : Administer intravenously (2 mg/kg) to assess plasma half-life (t₁/₂) and bioavailability via LC-MS/MS quantification .
    • Toxicity : Conduct 14-day repeated-dose studies in Sprague-Dawley rats, monitoring liver/kidney function markers (ALT, creatinine) .
  • Metabolite Identification : Use liver microsomes to predict Phase I/II metabolites and potential drug-drug interactions .

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